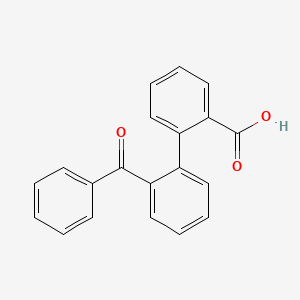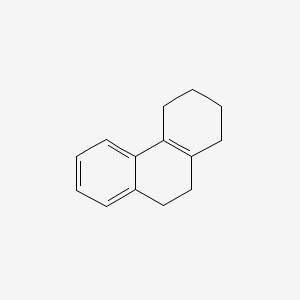
Phenanthrene, 1,2,3,4,9,10-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene, 1,2,3,4,9,10-hexahydro- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C14H16 It is a derivative of phenanthrene, where the aromaticity of the central ring is partially reduced, resulting in a hexahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenanthrene, 1,2,3,4,9,10-hexahydro- can be synthesized through several methods. One common approach involves the hydrogenation of phenanthrene using a palladium catalyst. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation of the aromatic rings .
Another method involves the Diels-Alder reaction, where a diene and a dienophile react to form the hexahydro structure. This reaction can be catalyzed by various transition metals, such as palladium or nickel, to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of phenanthrene, 1,2,3,4,9,10-hexahydro- often involves the catalytic hydrogenation of phenanthrene derived from coal tar or petroleum sources. The process is carried out in large reactors under controlled conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenanthrene, 1,2,3,4,9,10-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone using oxidizing agents such as chromic acid.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenanthrenequinone.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
Phenanthrene, 1,2,3,4,9,10-hexahydro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenanthrene, 1,2,3,4,9,10-hexahydro- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects. The compound can also undergo metabolic activation, forming reactive intermediates that can cause cellular damage .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound with fully aromatic rings.
9,10-Dihydrophenanthrene: A partially hydrogenated derivative with two hydrogen atoms added to the central ring.
1,2,3,4-Tetrahydrophenanthrene: Another partially hydrogenated derivative with four hydrogen atoms added.
Uniqueness
Phenanthrene, 1,2,3,4,9,10-hexahydro- is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to other phenanthrene derivatives.
Properties
CAS No. |
16896-36-9 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1,2,3,4,9,10-hexahydrophenanthrene |
InChI |
InChI=1S/C14H16/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7H,2,4,6,8-10H2 |
InChI Key |
JPCYKCYTZCMDDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


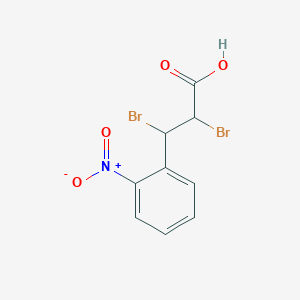
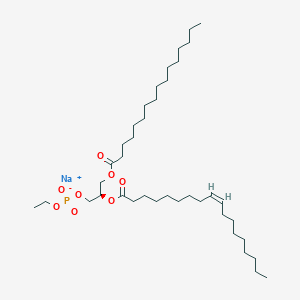
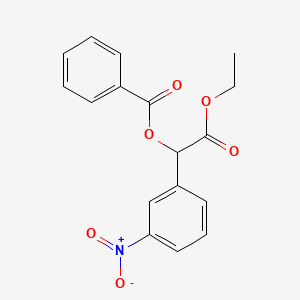

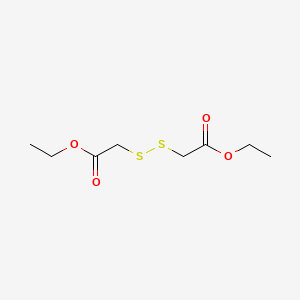

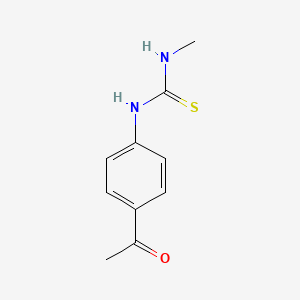


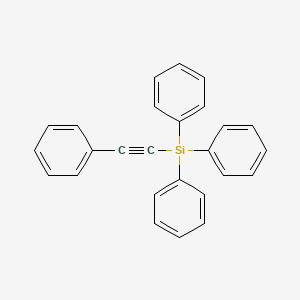
![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)
